1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
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Overview
Description
1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
The synthesis of 1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves multiple steps. One common synthetic route includes the reaction of 3-(dimethylamino)propylamine with a suitable quinoline derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-(3-(Dimethylamino)propyl)-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one can be compared with other similar compounds, such as:
3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the quinoline structure.
4-Dimethylaminopyridine: Another compound with a dimethylamino group, but with a pyridine ring instead of a quinoline ring
The uniqueness of this compound lies in its combined pyrazoloquinoline structure and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
120587-30-6 |
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Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-methyl-9H-pyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C16H20N4O/c1-11-14-15(21)12-7-4-5-8-13(12)17-16(14)20(18-11)10-6-9-19(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) |
InChI Key |
KKSCLIICJGVKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C3=CC=CC=C3N2)CCCN(C)C |
Origin of Product |
United States |
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